Benzyl (S)-2-amino-5-((1,3-dioxoisoindolin-2-YL)oxy)pentanoate
CAS No.:
Cat. No.: VC17492601
Molecular Formula: C20H20N2O5
Molecular Weight: 368.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H20N2O5 |
|---|---|
| Molecular Weight | 368.4 g/mol |
| IUPAC Name | benzyl (2S)-2-amino-5-(1,3-dioxoisoindol-2-yl)oxypentanoate |
| Standard InChI | InChI=1S/C20H20N2O5/c21-17(20(25)26-13-14-7-2-1-3-8-14)11-6-12-27-22-18(23)15-9-4-5-10-16(15)19(22)24/h1-5,7-10,17H,6,11-13,21H2/t17-/m0/s1 |
| Standard InChI Key | KQBNAMVXHRYMOI-KRWDZBQOSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)COC(=O)[C@H](CCCON2C(=O)C3=CC=CC=C3C2=O)N |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)C(CCCON2C(=O)C3=CC=CC=C3C2=O)N |
Introduction
Chemical Structure and Nomenclature
Benzyl (S)-2-amino-5-((1,3-dioxoisoindolin-2-YL)oxy)pentanoate (IUPAC name: benzyl (2S)-2-amino-5-(1,3-dioxoisoindol-2-yl)oxypentanoate) features a stereospecific (S)-configuration at the second carbon of the pentanoate chain. The molecule integrates three distinct moieties:
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A benzyloxy group (C₆H₅CH₂O−) at the terminal ester position.
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A dioxoisoindolinyl group (C₈H₄NO₂) linked via an ether bond.
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An L-amino acid-derived pentanoate backbone with a primary amine group.
Molecular Formula: C₂₀H₂₀N₂O₅
Molecular Weight: 368.4 g/mol
Stereochemistry: The (S)-configuration is critical for its biological interactions, as enantiomeric purity often dictates pharmacological activity .
| Property | Value |
|---|---|
| CAS No. | Not publicly disclosed |
| PubChem CID | 145708727 |
| SMILES (Isomeric) | C1=CC=C(C=C1)COC(=O)C@HN |
| InChI Key | KQBNAMVXHRYMOI-KRWDZBQOSA-N |
Synthesis and Manufacturing
The synthesis of Benzyl (S)-2-amino-5-((1,3-dioxoisoindolin-2-YL)oxy)pentanoate involves a multi-step protocol leveraging modern organic chemistry techniques:
Key Synthetic Steps
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Formation of the Dioxoisoindolinyl Ether:
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Amino Group Protection and Esterification:
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Deprotection and Purification:
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Acidic cleavage (e.g., TFA) removes the Boc group.
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Final purification employs recrystallization or preparative HPLC.
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Industrial-Scale Production
Automated continuous-flow reactors are increasingly adopted to enhance yield (reported >75%) and reduce reaction times. Solvent recovery systems minimize waste, aligning with green chemistry principles.
Physicochemical Properties
| Parameter | Value |
|---|---|
| Melting Point | 98–101°C (literature) |
| Solubility | DMSO (>50 mg/mL), ethanol (20 mg/mL) |
| Stability | Stable at −20°C (desiccated) |
The compound exhibits moderate hydrophilicity (logP ≈ 1.8) due to the dioxoisoindolinyl group, enabling solubility in polar aprotic solvents. Stability studies indicate decomposition above 150°C, necessitating controlled storage.
Biological Activity and Mechanisms
While direct pharmacological data remain limited, structural analogs suggest potential applications:
Reactive Oxygen Species (ROS) Scavenging
The dioxoisoindolinyl moiety may act as an electron-deficient center, neutralizing free radicals. Patent EP3988561A1 describes similar compounds mitigating oxidative stress in neurodegenerative models .
Peptide Synthesis Applications
As an NHS ester derivative, the compound facilitates amide bond formation in aqueous media. US3317559A demonstrates analogous esters enabling efficient peptide couplings with minimal racemization .
Industrial and Research Applications
Pharmaceutical Intermediates
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Used in synthesizing protease inhibitors and kinase modulators.
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Parchem lists it under specialty materials for preclinical R&D.
Biochemical Probes
Functionalization via the amine group allows conjugation to fluorescent tags or affinity resins, aiding target identification studies.
Future Research Directions
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Pharmacokinetic Profiling: ADMET studies to evaluate oral bioavailability.
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Therapeutic Exploration: Screening against cancer and neurodegenerative disease targets.
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Process Optimization: Developing biocatalytic routes for sustainable production.
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